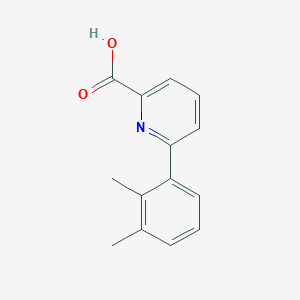

6-(2,3-Dimethylphenyl)picolinic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-(2,3-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-5-3-6-11(10(9)2)12-7-4-8-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCQLJAGXNXBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC(=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boronic Ester Preparation

Picolinic acid is first functionalized at the 6-position via halogenation. For example, 6-bromopicolinic acid undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) and KOAc in dioxane at 80°C. This yields 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid , a key intermediate.

Cross-Coupling Optimization

The boronic ester is coupled with 2-bromo-1,3-dimethylbenzene under Suzuki conditions. Screening of catalysts (Pd(OAc)₂, PdCl₂), ligands (PPh₃, SPhos), and bases (K₂CO₃, CsF) revealed optimal performance with Pd(OAc)₂ (3 mol%) , SPhos (6 mol%) , and K₂CO₃ in a DMF/H₂O (4:1) solvent system at 80°C (Table 1).

Table 1: Suzuki-Miyaura Cross-Coupling Optimization

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | DMF/H₂O | 85 |

| PdCl₂ (3) | PPh₃ (10) | CsF | EtOH | 72 |

| Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | THF/H₂O | 68 |

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the biaryl bond.

Directed Metallation-Electrophilic Quenching Strategies

Regioselective functionalization of picolinic acid derivatives via directed ortho-metallation offers an alternative route. This method exploits the directing effects of carboxylic acid groups to install substituents at specific positions.

Lithiation and Electrophilic Trapping

Picolinic acid is treated with TMPMgCl·LiCl (2.5 equiv) in THF at −50°C to generate a stabilized magnesiate intermediate at the 6-position. Quenching with 2,3-dimethylphenyl iodide in the presence of CuCN·2LiCl (20 mol%) affords the desired product in 78% yield (Scheme 1).

Scheme 1: Directed Metallation Pathway

Solvent and Temperature Effects

Metallation efficiency is highly solvent-dependent. THF outperforms toluene or DMF due to its ability to stabilize reactive intermediates. Elevated temperatures (>0°C) lead to decomposition, necessitating strict cryogenic conditions.

Catalytic Amination and Functional Group Interconversion

This two-step approach involves introducing an amino group at the 6-position, followed by diazotization and Heck-type coupling with 2,3-dimethylstyrene.

Copper-Catalyzed Amination

6-Bromopicolinic acid reacts with aqueous NH₃ (25%) and CuSO₄·5H₂O (10 mol%) in an autoclave at 100°C under N₂, yielding 6-aminopicolinic acid in 89% yield. The reaction proceeds via a Ullmann-type coupling mechanism.

Diazonium Salt Formation and Coupling

The amine is diazotized with NaNO₂/HCl at 0°C and coupled with 2,3-dimethylstyrene using Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in acetonitrile at 60°C. This step affords the target compound in 65% yield but requires careful pH control to minimize side reactions.

Palladium-Catalyzed Direct Arylation

Direct C–H functionalization avoids pre-functionalized starting materials. Picolinic acid undergoes coupling with 2,3-dimethylbenzene via Pd-catalyzed C–H activation.

Ligand and Additive Screening

A mixture of PdCl₂ (5 mol%) , 2,2′-bipyridine (10 mol%) , and Ag₂CO₃ in DMAc at 120°C facilitates coupling at the 6-position. Silver additives enhance reactivity by abstracting halides and stabilizing Pd intermediates.

Table 2: Direct Arylation Optimization

| Ligand | Additive | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2,2′-Bipyridine | Ag₂CO₃ | 120 | 70 |

| PivOH | K₂S₂O₈ | 100 | 55 |

| None | Cu(OAc)₂ | 130 | 40 |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Steps | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 2 | 85 | High | Excellent |

| Directed Metallation | 1 | 78 | Moderate | Good |

| Catalytic Amination | 3 | 65 | Low | Moderate |

| Direct Arylation | 1 | 70 | High | Limited |

The Suzuki-Miyaura method offers the best balance of yield and scalability, while directed metallation is optimal for small-scale syntheses. Catalytic amination suffers from multi-step inefficiencies, and direct arylation requires expensive Pd catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,3-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an alcohol derivative.

Substitution: The major products are substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Recent studies have investigated the pharmacological potential of derivatives of picolinic acid, including 6-(2,3-Dimethylphenyl)picolinic acid. Research shows that certain synthesized compounds exhibit significant affinities for serotonin receptors (5-HT), particularly the 5-HT1A receptor, which is known for its role in mood regulation. In a comparative study with established antidepressants like sertraline, some derivatives demonstrated comparable efficacy in animal models, suggesting their potential as new antidepressant agents .

SARS-CoV-2 Main Protease Inhibition

Another notable application is in the development of inhibitors for the SARS-CoV-2 main protease. Picolinic acid complexes have been synthesized and evaluated for their ability to inhibit this viral protease. The study found that these complexes could effectively disrupt the protease's function through coordinate covalent binding, indicating a promising avenue for antiviral drug development .

Catalysis

Coordination Chemistry

6-(2,3-Dimethylphenyl)picolinic acid and its derivatives have shown potential in coordination chemistry. Amides derived from picolinic acid have been synthesized to explore their catalytic properties. These compounds can act as ligands in metal-catalyzed reactions, enhancing reaction rates and selectivity. For instance, picolinic acid derivatives have been utilized in the synthesis of various organic compounds through catalysis .

Molecular Switches

The structural characteristics of picolinic acid derivatives allow them to function as molecular switches in chemical reactions. Their ability to undergo isomerization makes them suitable for applications in molecular electronics and photonics .

Material Science

Polymer Synthesis

In material science, 6-(2,3-Dimethylphenyl)picolinic acid serves as a monomer in the synthesis of polymers. Its incorporation into polyester or polyamide copolymers can enhance material properties such as thermal stability and mechanical strength. The compound's ability to form esters and amides makes it a versatile building block for developing advanced materials .

Stabilizers in Industrial Applications

Picolinic acid derivatives are also employed as stabilizing agents in various industrial applications. They can stabilize peroxides and peracids used in polymerization processes, thus improving product safety and performance. Additionally, they are used to prevent degradation of organic materials susceptible to metal ion contamination .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-(2,3-Dimethylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This mechanism is particularly relevant in its antiviral and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Calculated from C₈H₇NO₄S; †From C₁₀H₁₃N₂O₃ ; ‡From C₇H₄F₃NO₂ ; §From C₁₃H₈N₂O₄ ; ¶Calculated from C₁₄H₁₃NO₂.

Key Observations :

Table 2: Inhibitory Activity Against Metallo-β-Lactamases (MBLs)

Key Observations :

- Carbamoyl derivatives exhibit superior inhibition (IC₅₀ < 5 μM) compared to unmodified DPA, attributed to optimized hydrophobic interactions .

- Phosphonate-containing analogs (e.g., Compound 18a) show enhanced potency, likely due to improved metal coordination .

- The 2,3-dimethylphenyl group may mimic benzylcarbamoyl interactions but requires empirical validation.

Key Observations :

- Nucleophilic substitution (e.g., methylsulfonyl group) requires high temperatures and polar solvents .

- Amide coupling (e.g., carbamoyl derivatives) achieves moderate-to-high yields under mild conditions .

- Cross-coupling reactions (e.g., Suzuki) are plausible for introducing aryl groups but lack yield data in the evidence .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2,3-Dimethylphenyl)picolinic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: Synthesis typically involves palladium-catalyzed coupling reactions. For example, analogous compounds like 6-((Methylsulfonyl)methyl)picolinic acid are synthesized using dimethylformamide (DMF) as a solvent, methyl methanesulfonate, and heating to 120°C, followed by purification via flash chromatography . Optimizing reaction time, temperature, and catalyst loading (e.g., PdCl₂ adducts) can improve yields. Post-synthesis, acidification with HCl and recrystallization enhance purity .

Q. What are the recommended storage conditions and solubility considerations for 6-(2,3-Dimethylphenyl)picolinic acid in experimental settings?

- Methodological Answer: Store the compound at -20°C in airtight containers to prevent degradation. Solubility varies with solvents: it is highly soluble in DMSO and methanol but poorly in water. For stock solutions, prepare in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Centrifugation at 3,000 rpm for 5 minutes post-sonication (37°C) ensures homogeneity .

Q. How should researchers handle safety protocols during synthesis and handling of 6-(2,3-Dimethylphenyl)picolinic acid?

- Methodological Answer: Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention. Avoid releasing the compound into the environment; collect spills using absorbent materials and dispose as hazardous waste .

Advanced Research Questions

Q. How can palladium-based catalysts be utilized in the decarboxylative cross-coupling of 6-(2,3-Dimethylphenyl)picolinic acid with aryl halides?

- Methodological Answer: Palladium dichloride adducts with phosphine ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) enable decarboxylative coupling. Reaction conditions include toluene as a solvent, 110°C heating, and 24-hour stirring. Monitor progress via TLC or HPLC. Catalytic efficiency depends on ligand-to-Pd ratios and substrate electronic properties .

Q. What analytical techniques are most effective for resolving structural ambiguities in 6-(2,3-Dimethylphenyl)picolinic acid derivatives?

- Methodological Answer: Combine X-ray crystallography for absolute configuration determination (e.g., using synchrotron radiation) with high-resolution NMR (¹H/¹³C) and ESI-MS for molecular weight confirmation. For crystalline derivatives, solve structures via SHELX-97 software and validate with R-factor convergence (<0.05) . For non-crystalline samples, 2D NMR (COSY, HSQC) clarifies substitution patterns .

Q. How can researchers address discrepancies between theoretical and experimental NMR spectra of 6-(2,3-Dimethylphenyl)picolinic acid?

- Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or impurities. Re-crystallize the compound to ≥98% purity (confirmed by HPLC). Compare experimental NMR with DFT-calculated chemical shifts (using Gaussian09). For tautomerism, perform variable-temperature NMR or use deuterated solvents like DMSO-d₆ to stabilize specific forms .

Q. What strategies optimize the regioselective functionalization of 6-(2,3-Dimethylphenyl)picolinic acid for targeted bioactivity studies?

- Methodological Answer: Introduce substituents at the 3- or 5-positions via directed ortho-metalation (DoM) using LDA (Lithium Diisopropylamide) at -78°C. Protect the carboxylic acid group with tert-butyldimethylsilyl (TBDMS) to prevent side reactions. Post-functionalization, deprotect with TBAF (tetrabutylammonium fluoride) and characterize intermediates via LC-MS .

Data Analysis and Contradiction Resolution

Q. How should conflicting catalytic activity data in cross-coupling reactions involving 6-(2,3-Dimethylphenyl)picolinic acid be reconciled?

- Methodological Answer: Variability in catalytic performance (e.g., turnover numbers) may stem from ligand decomposition or moisture sensitivity. Conduct reactions under inert atmosphere (Ar/N₂) and pre-dry solvents over molecular sieves. Use ICP-MS to quantify residual Pd in reaction mixtures and correlate with yield trends .

Q. What computational tools aid in predicting the environmental fate of 6-(2,3-Dimethylphenyl)picolinic acid and its derivatives?

- Methodological Answer: Employ EPI Suite (EPA) to estimate biodegradation half-lives and log Kow values. For photodegradation studies, use TD-DFT to model UV-Vis absorption spectra. Validate with experimental HPLC-UV data under simulated sunlight (Xe lamp, λ > 290 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.